Cas no 1804533-83-2 (3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine)
3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H3F3N4O3/c8-7(9,10)17-6-5(12)3(1-11)4(2-13-6)14(15)16/h2H,12H2
- InChI Key: XCAIYTRLLYRTFB-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(C#N)C(=CN=1)[N+](=O)[O-])N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 347
- XLogP3: 1.8
- Topological Polar Surface Area: 118
3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003686-500mg |
3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine |
1804533-83-2 | 97% | 500mg |
$989.80 | 2022-04-02 | |
| Alichem | A026003686-1g |
3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine |
1804533-83-2 | 97% | 1g |
$1,713.60 | 2022-04-02 |
3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine
Comprehensive Overview of 3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1804533-83-2)
3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1804533-83-2) is a highly specialized heterocyclic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique molecular structure featuring an amino group, a cyano group, a nitro group, and a trifluoromethoxy substituent, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in its potential applications, particularly in the design of novel bioactive molecules and advanced materials.
The growing demand for nitrogen-containing heterocycles in drug discovery has placed compounds like 3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine at the forefront of modern research. Its structural versatility allows for diverse functionalization, enabling the synthesis of targeted molecules with enhanced biological activity. Recent studies have explored its role in the development of kinase inhibitors and antimicrobial agents, addressing critical challenges in treating resistant infections and chronic diseases. The incorporation of the trifluoromethoxy group, in particular, has been linked to improved metabolic stability and bioavailability, making it a key feature in medicinal chemistry.
In the agrochemical sector, 3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine has shown promise as a building block for crop protection agents. Its ability to modulate enzyme activity in pests and pathogens aligns with the industry's shift toward sustainable and eco-friendly solutions. With increasing regulatory pressures on conventional pesticides, this compound offers a pathway to develop next-generation formulations with reduced environmental impact. Researchers are also investigating its potential in herbicide and fungicide applications, leveraging its unique electronic properties to enhance target specificity.
From a synthetic chemistry perspective, the compound's nitro and cyano groups provide multiple sites for further chemical transformations, facilitating the creation of complex molecular architectures. This adaptability is particularly valuable in the synthesis of high-performance polymers and electronic materials, where precise control over molecular design is essential. Recent advancements in catalysis and green chemistry have further expanded the utility of 3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine, enabling more efficient and sustainable production processes.
The compound's relevance extends to the burgeoning field of fluorinated compounds, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique physicochemical properties. The trifluoromethoxy moiety, in particular, has been a focal point of research, as it often imparts enhanced lipophilicity and metabolic stability to molecules. This has led to a surge in interest in 3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine as a scaffold for designing fluorinated derivatives with tailored properties.
As the scientific community continues to explore the potential of 3-Amino-4-cyano-5-nitro-2-(trifluoromethoxy)pyridine, its applications are expected to diversify further. Ongoing research is focused on optimizing its synthesis, improving yield and purity, and expanding its utility in cutting-edge technologies. With its combination of reactive functional groups and structural flexibility, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and beyond.
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